1-([2,3'-Bipyridin]-4-ylmethyl)-3-phenylurea
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Overview
Description
The compound “1-([2,3’-Bipyridin]-4-ylmethyl)-3-phenylurea” is a complex organic molecule. It contains a bipyridine moiety, which is a type of aromatic heterocycle . Bipyridines are often used as ligands in coordination chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bipyridine and phenylurea moieties would likely contribute significantly to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These might include its density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications
- Bipyridine derivatives serve as essential ligands in transition-metal catalysis. Their ability to coordinate with metal centers makes them valuable for designing efficient catalysts in organic synthesis and industrial processes .
- Bipyridines are employed as photosensitizers in photodynamic therapy (PDT). These compounds absorb light and transfer energy to surrounding molecules, leading to the generation of reactive oxygen species that selectively destroy cancer cells .
- Bipyridine-based molecules participate in the construction of supramolecular structures. Their ability to form coordination complexes with metal ions allows for the design of functional materials, such as metal-organic frameworks (MOFs) and coordination polymers .
- Viologens, which contain bipyridine moieties, find applications in redox chemistry, electrochromic devices, and sensors. Their reversible redox behavior makes them useful in energy storage and conversion systems .
- Researchers explore electrochemical approaches for synthesizing bipyridines. These methods offer advantages over traditional catalysis, allowing for milder reaction conditions and improved yields .
- Bipyridine-containing metal-organic frameworks (MOFs) can be directly carbonized to produce nitrogen-doped porous carbons (NPCs). These NPCs exhibit interesting properties for applications in energy storage, gas adsorption, and catalysis .
Transition-Metal Complex Ligands
Photosensitizers
Supramolecular Architectures
Viologens
Electrochemical Methods
Nitrogen-Doped Porous Carbons (NPCs)
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-phenyl-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(22-16-6-2-1-3-7-16)21-12-14-8-10-20-17(11-14)15-5-4-9-19-13-15/h1-11,13H,12H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGVAXDJXVMNIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-([2,3'-Bipyridin]-4-ylmethyl)-3-phenylurea |
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